molecular formula C12H17ClN4O4 B6324488 H-Ala-Ala-pNA hydrochloride CAS No. 50450-81-2

H-Ala-Ala-pNA hydrochloride

Cat. No.: B6324488
CAS No.: 50450-81-2
M. Wt: 316.74 g/mol
InChI Key: ANJWMSXXZASOLW-WSZWBAFRSA-N
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Description

H-Ala-Ala-pNA hydrochloride, also known as L-alanyl-L-alanyl-p-nitroanilide hydrochloride, is a synthetic peptide derivative. It is commonly used as a chromogenic substrate in biochemical assays to measure enzyme activity, particularly for proteases. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.

Biochemical Analysis

Biochemical Properties

H-Ala-Ala-pNA hydrochloride plays a crucial role in biochemical reactions. It serves as a substrate for the aforementioned enzymes, facilitating their activity and enabling the study of these enzymes’ functions . The nature of the interaction between this compound and these enzymes is one of substrate-enzyme binding, a fundamental aspect of enzymatic reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely dependent on the enzymes it interacts with. As a substrate for specific enzymes, it can influence cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. It binds to these enzymes, allowing them to catalyze a reaction that results in the breakdown of the substrate. This process can lead to changes in gene expression and can influence enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in metabolic pathways through its role as a substrate for specific enzymes. It interacts with these enzymes, which can influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of the enzymes it interacts with. As a substrate for these enzymes, it would be expected to localize to the same cellular compartments or organelles where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-pNA hydrochloride typically involves the stepwise coupling of amino acids and the p-nitroaniline moiety. The process can be summarized as follows:

    Coupling of Alanine Residues: The first step involves the coupling of L-alanine with another L-alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Attachment of p-Nitroaniline: The dipeptide (L-alanyl-L-alanine) is then coupled with p-nitroaniline using similar coupling reagents and conditions.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: H-Ala-Ala-pNA hydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, which cleave the peptide bond to release p-nitroaniline.

Common Reagents and Conditions:

    Enzymes: Proteases such as trypsin, chymotrypsin, and elastase.

    Buffers: Commonly used buffers include phosphate-buffered saline (PBS) and Tris-HCl buffer, which maintain the pH required for optimal enzyme activity.

    Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products:

    p-Nitroaniline: The primary product formed upon enzymatic cleavage, which can be detected spectrophotometrically due to its yellow color.

Scientific Research Applications

H-Ala-Ala-pNA hydrochloride has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.

    Molecular Biology: Employed in assays to study protein-protein interactions and enzyme-substrate specificity.

    Medicine: Utilized in diagnostic assays to detect protease activity in biological samples, which can be indicative of certain diseases.

    Industry: Applied in quality control processes to monitor enzyme activity in industrial enzyme preparations.

Comparison with Similar Compounds

    H-Ala-Ala-Ala-pNA hydrochloride: A tripeptide derivative used as a substrate for elastase and other proteases.

    H-Ala-Ala-Pro-pNA hydrochloride: A substrate for dipeptidyl aminopeptidase and prolyl tripeptidyl peptidases.

Comparison:

    Substrate Specificity: H-Ala-Ala-pNA hydrochloride is specific for certain proteases, whereas H-Ala-Ala-Ala-pNA hydrochloride and H-Ala-Ala-Pro-pNA hydrochloride have different enzyme specificities.

    Applications: While all these compounds are used in enzyme assays, their specific applications vary based on the enzymes they target.

    Uniqueness: this compound is unique in its simplicity and specificity for certain proteases, making it a valuable tool in biochemical research.

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJWMSXXZASOLW-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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